(5-methyl-1H-imidazol-2-yl)methanol hydrochloride physical properties
(5-methyl-1H-imidazol-2-yl)methanol hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
(5-methyl-1H-imidazol-2-yl)methanol hydrochloride is a heterocyclic organic compound featuring a substituted imidazole core. The imidazole motif is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous biologically active agents. This technical guide serves as a comprehensive resource on the fundamental physical and chemical properties of this compound. It provides an in-depth analysis of its structure, physicochemical characteristics, and predicted spectral data, alongside standardized protocols for experimental verification. This document is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this valuable chemical entity.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the cornerstone of all scientific investigation. This section details the fundamental structural and identifying information for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.
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IUPAC Name: (5-methyl-1H-imidazol-2-yl)methanol hydrochloride
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Molecular Formula: C₅H₉ClN₂O[1]
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CAS Number: 1923088-49-6[1]
The molecule consists of a five-membered imidazole ring substituted at the C2 position with a hydroxymethyl group (-CH₂OH) and at the C5 position with a methyl group (-CH₃). As a hydrochloride salt, the molecule is protonated, typically at one of the imidazole nitrogen atoms, which enhances its stability and aqueous solubility.
Figure 1: Chemical structure of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.
Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical and biological systems. They influence formulation strategies, dissolution rates, and overall bioavailability.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description |
| Appearance | Expected to be a white to light cream or pale yellow crystalline solid or powder.[4] |
| Melting Point | Data for this specific isomer is not available in the provided search results. The related isomer, (4-methyl-1H-imidazol-5-yl)methanol hydrochloride (CAS 38585-62-5), has a reported melting point of 233 °C (decomposes).[5] |
| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol, and poorly soluble in non-polar solvents.[6][7] This is a general characteristic of amine hydrochlorides. |
| Hygroscopicity | The compound is likely hygroscopic, meaning it can readily absorb moisture from the air.[8] Stable storage in a dry environment is crucial.[8] |
| pKa | The predicted pKa is approximately 14.35 for the hydroxyl proton, though the imidazole ring nitrogens will have significantly lower, more physiologically relevant pKa values.[9] |
Methodologies for Experimental Characterization
To ensure scientific integrity, physical properties must be verified through robust experimental methods. The protocols described below are self-validating systems, providing reliable and reproducible data when executed with precision.
Melting Point Determination via Capillary Method
The melting point is a fundamental property that provides a primary indication of a substance's purity. A sharp, well-defined melting range is characteristic of a pure compound.
Experimental Workflow:
Figure 2: Standard workflow for melting point determination.
Causality Behind Experimental Design:
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Grinding the sample ensures that the entire sample experiences the same temperature simultaneously, preventing inaccurate readings due to poor heat conduction.
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A slow heating rate (1-2 °C/min) near the melting point is critical. It allows the system to remain in thermal equilibrium, ensuring that the temperature of the heating block accurately reflects the temperature of the sample. A fast rate would cause the thermometer reading to overshoot the actual melting temperature.
Qualitative Solubility Assessment
This protocol provides a rapid and effective method for determining the solubility profile of the compound in various solvents, which is essential for selecting appropriate solvent systems for reactions, purification, and formulation.
Step-by-Step Protocol:
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Aliquot Sample: Weigh approximately 5-10 mg of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride into a small vial or test tube.
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Add Solvent: Add 1 mL of the test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene) to the vial.
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Mix Thoroughly: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
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Observe and Classify: Visually inspect the mixture against a contrasting background.
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Soluble: A clear, particle-free solution is formed.
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Sparingly Soluble: The solution is hazy, or a significant portion of the solid remains undissolved.
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Insoluble: The solid shows no signs of dissolving.
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Repeat: Perform the test for each solvent of interest.
Predicted Spectroscopic Profile
While specific experimental spectra for (5-methyl-1H-imidazol-2-yl)methanol hydrochloride are not widely published, a reliable spectroscopic profile can be predicted based on its molecular structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Feature |
| ¹H NMR | Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.8 ppm.Imidazole Ring Proton (-CH=): A singlet around δ 7.0-7.5 ppm.Exchangeable Protons (N-H, O-H): Broad singlets, chemical shift highly dependent on solvent and concentration. |
| IR | O-H Stretch (Alcohol): Broad band, ~3200-3400 cm⁻¹.N-H Stretch (Imidazole): Medium, broad band, ~3100-3300 cm⁻¹.C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹.C=N and C=C Stretches (Ring): ~1500-1650 cm⁻¹.C-O Stretch (Alcohol): Strong band, ~1000-1100 cm⁻¹. |
| MS (ESI+) | The mass spectrum is expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z ≈ 113.1 , corresponding to the molecular formula C₅H₉N₂O⁺. |
Safety, Handling, and Storage
Proper safety and handling procedures are imperative when working with any chemical reagent. Based on data for structurally similar compounds, the following guidelines should be followed.
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Hazard Identification: (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][10]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[5] A dust mask is recommended when handling the powder.[5]
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[4]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Due to its hygroscopic nature, protection from moisture is essential to maintain sample integrity.[4][8]
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Incompatibilities: Avoid contact with strong oxidizing agents.[4]
References
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Wikipedia. Histamine.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 101344, (1-methyl-1H-imidazol-5-yl)methanol.[Link]
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National Center for Biotechnology Information. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.[Link]
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ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values.[Link]
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Semantic Scholar. Spectrophotometric determination of metronidazole through Schiff's base system using vanillin and PDAB reagents in pharmaceutical preparation.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 84089, (1-methyl-1H-imidazol-2-yl)methanol.[Link]
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PharmaCompass. CAS 38585-62-5 - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.[Link]
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Pharmaffiliates. CAS No : 38585-62-5 | Product Name : Cimetidine Hydrochloride - Impurity I (Hydrochloride) | Chemical Name : (5-Methyl-1H-imidazol-4-yl)methanol Hydrochloride.[Link]
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Capot Chemical. Specifications of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride.[Link]3088-49-6.html)
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